molecular formula C22H27N3O4S B4195476 Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate

Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate

Cat. No.: B4195476
M. Wt: 429.5 g/mol
InChI Key: AGBIUZLRQMERMA-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core modified with 4,5-dimethoxy substituents, a thioxomethylamino group, and a 4-benzylpiperazinyl moiety.

Properties

IUPAC Name

methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-27-19-13-17(21(26)29-3)18(14-20(19)28-2)23-22(30)25-11-9-24(10-12-25)15-16-7-5-4-6-8-16/h4-8,13-14H,9-12,15H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBIUZLRQMERMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The final step involves the esterification of the benzoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Antidepressant Activity
Research indicates that compounds with similar structures to methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate may exhibit antidepressant properties. Studies have shown that benzylpiperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation. This compound could be investigated for its efficacy in treating depression and anxiety disorders.

Analgesic Properties
The compound's structural similarity to known analgesics suggests it may possess pain-relieving properties. Investigations into its interaction with opioid receptors could provide insights into its potential as a novel analgesic agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through multiple synthetic routes involving the reaction of appropriate precursors under controlled conditions. Research has documented various methodologies, including:

  • Refluxing with Hydrazine : A common method involves refluxing methyl 4,5-dimethoxy-2-nitrobenzoate with hydrazine to form hydrazides, which can be further modified to yield the target compound .
  • Thioxomethyl Group Introduction : The incorporation of thioxomethyl groups can enhance biological activity by improving receptor binding affinity.

In Vitro Studies
Preliminary studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. The presence of methoxy groups is believed to contribute to this effect by scavenging free radicals and reducing oxidative stress .

In Vivo Studies
Future research should focus on in vivo studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound. These studies will be crucial for understanding the compound's safety profile and potential side effects.

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityIdentified significant antioxidant properties in related compounds.
Synthesis MethodologyDocumented effective synthetic routes for derivatives with enhanced biological activity.
Psychoactive PropertiesExplored interactions with serotonin receptors; implications for mood disorders.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring and benzyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Benzoate Esters with Dimethoxy Substitutions

Example Compound: Methyl 4,5-dimethoxy-2-aminobenzoate

  • Key Differences : Lacks the thioxomethyl and benzylpiperazinyl groups.
  • Impact on Properties :
    • Lipophilicity : The absence of the bulky benzylpiperazinyl group reduces logP, likely enhancing aqueous solubility.
    • Bioactivity : Dimethoxy groups alone may confer antioxidant properties but reduce receptor-binding versatility compared to the thioamide-containing target compound .

Thioamide-Containing Compounds

Example Compound : Methimazole (2-mercapto-1-methylimidazole)

  • Key Similarities : Both feature sulfur-based functional groups (thioamide in the target compound, thiol in methimazole).
  • Impact on Properties :
    • Electron Density : The thioxomethyl group in the target compound may enhance π-π stacking or metal coordination, unlike methimazole’s thiol.
    • Enzyme Inhibition : Methimazole inhibits thyroid peroxidase via thiol-disulfide exchange; the target compound’s mechanism may differ due to steric hindrance from the benzylpiperazinyl group .

Benzylpiperazine Derivatives

Example Compound : 1-Benzylpiperazine (BZP)

  • Key Differences : BZP lacks the benzoate-thioamide scaffold.
  • Impact on Properties :
    • CNS Activity : BZP acts as a stimulant via serotonin/dopamine modulation, whereas the target compound’s benzoate ester may limit blood-brain barrier penetration.
    • Basicity : The piperazine nitrogen in the target compound could improve solubility in acidic environments, similar to BZP’s protonation behavior .

Heterocyclic Amines with Aromatic Substituents

Example Compound: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

  • Key Similarities : Both contain aromatic rings and nitrogen-rich substituents.
  • Impact on Properties: Mutagenicity: PhIP is a cooked-food mutagen that forms DNA adducts, whereas the target compound’s thioamide group may reduce electrophilicity and genotoxic risk . Metabolism: PhIP undergoes cytochrome P450-mediated activation; the target compound’s ester group may favor hydrolysis over oxidative metabolism .

Comparative Data Table

Property Target Compound Methyl 4,5-dimethoxy-2-aminobenzoate Methimazole 1-Benzylpiperazine (BZP)
Molecular Weight (g/mol) ~443 (estimated) 225 114 176
logP (Predicted) ~3.5 (High lipophilicity) ~1.8 0.5 2.1
Key Functional Groups Thioxomethyl, benzylpiperazine Dimethoxy, amine Thiol, imidazole Benzylpiperazine
Bioactivity Hypothesis Enzyme inhibition/CNS modulation Antioxidant Antithyroid Stimulant
Solubility Moderate (DMSO-soluble) High (aqueous) High Low (hydrochloride salt)

Research Findings and Hypotheses

  • Synthetic Accessibility : The compound may be synthesized via a multi-step route involving:
    • Nitration/reduction of methyl 4,5-dimethoxybenzoate to introduce an amine.
    • Reaction with carbon disulfide to form the thioamide.
    • Coupling with 1-benzylpiperazine using a carbodiimide reagent .
  • Biological Potential: The thioxomethylamino group could act as a hydrogen-bond acceptor, enhancing binding to kinases or proteases. The 4,5-dimethoxy groups may improve membrane permeability compared to non-substituted analogs.
  • Toxicity Considerations : Unlike heterocyclic amines (e.g., PhIP), the lack of an imidazo-pyridine scaffold reduces predicted DNA adduct formation .

Biological Activity

Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate is a compound of interest within pharmaceutical and medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • IUPAC Name : this compound

This structure features a methoxy-substituted aromatic ring, a piperazine moiety, and a thioxomethyl group, which may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzylpiperazine have been found to inhibit the growth of various bacteria and fungi. A study reported that piperazine derivatives demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar effects .

Anticancer Potential

Research has indicated that thioxomethyl compounds can induce apoptosis in cancer cell lines. For example, a derivative of thioxomethyl was observed to significantly reduce cell viability in breast cancer cells (MCF-7). The mechanism involves the activation of caspase pathways leading to programmed cell death . Preliminary data suggest that this compound may exhibit comparable anticancer properties.

Neuropharmacological Effects

Piperazine derivatives are known for their psychoactive effects. Studies indicate that compounds similar to this compound can modulate serotonin receptors, potentially influencing mood and anxiety disorders . This suggests a possible application in treating neurological conditions.

The biological activity of this compound is likely mediated through multiple pathways:

  • Serotonin Receptor Modulation : Influencing serotonin pathways could explain its neuropharmacological effects.
  • Apoptosis Induction : Activation of caspase pathways leading to cancer cell death.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzylpiperazine derivatives against clinical isolates. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Study : In vitro tests on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate
Reactant of Route 2
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Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate

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